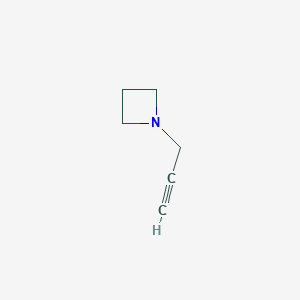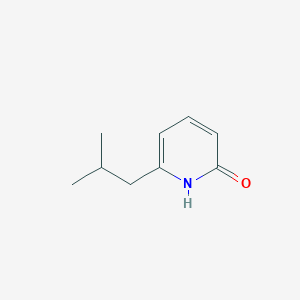
1-(2-Propyn-1-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propyn-1-yl)azetidine is a four-membered nitrogen-containing heterocycle with a propynyl substituent at the nitrogen atom This compound is part of the azetidine family, which is known for its strained ring structure and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Propyn-1-yl)azetidine can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, the cyclization of N-propynylamines with suitable electrophiles can yield this compound.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is another efficient method to synthesize azetidines.
Nucleophilic Substitution: Azetidines can also be prepared by nucleophilic substitution reactions involving nitrogen nucleophiles.
Industrial Production Methods: Industrial production of this compound typically involves scalable cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Propyn-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into saturated or partially saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where the propynyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce saturated azetidines.
Wissenschaftliche Forschungsanwendungen
1-(2-Propyn-1-yl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Propyn-1-yl)azetidine involves its interaction with molecular targets through its strained ring structure and reactive functional groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect biological pathways and molecular processes, making the compound useful in medicinal chemistry and materials science .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidines: These five-membered nitrogen-containing rings are less strained than azetidines and exhibit different chemical behavior.
Uniqueness: 1-(2-Propyn-1-yl)azetidine is unique due to its propynyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C6H9N |
|---|---|
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
1-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H9N/c1-2-4-7-5-3-6-7/h1H,3-6H2 |
InChI-Schlüssel |
FJPKPVUHDMFVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)













